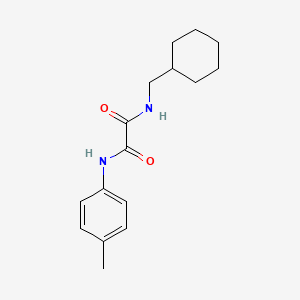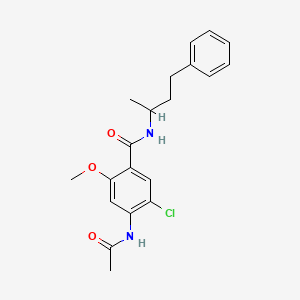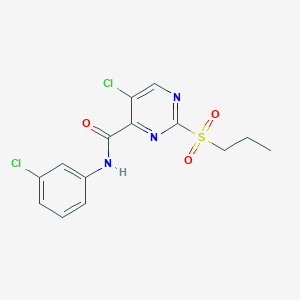![molecular formula C15H13Cl2N3O2 B4393323 N-{2-[(2,5-dichlorobenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4393323.png)
N-{2-[(2,5-dichlorobenzoyl)amino]ethyl}isonicotinamide
Descripción general
Descripción
N-{2-[(2,5-dichlorobenzoyl)amino]ethyl}isonicotinamide, commonly known as DANI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isonicotinamide derivatives and has been studied extensively for its ability to target various biological pathways.
Mecanismo De Acción
The mechanism of action of DANI is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological pathways. Specifically, DANI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, DANI has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of proteins.
Biochemical and Physiological Effects:
DANI has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties. Additionally, DANI has been shown to increase the levels of acetylated histones, which are associated with increased gene expression. This may contribute to its potential use in treating neurodegenerative diseases, as increased gene expression may help to promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DANI in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, DANI has been shown to be relatively non-toxic, which makes it a potentially useful compound for studying biological pathways. However, one limitation of using DANI in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DANI. One potential direction is to further investigate its potential use in treating neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other biological pathways that it may target. Finally, studies could be conducted to investigate the potential use of DANI in combination with other compounds for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
DANI has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied for its ability to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, DANI has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-[(2,5-dichlorobenzoyl)amino]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-11-1-2-13(17)12(9-11)15(22)20-8-7-19-14(21)10-3-5-18-6-4-10/h1-6,9H,7-8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXQWPYMMCGTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCNC(=O)C2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)



![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)

![6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4393280.png)
![2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4393288.png)
![2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4393300.png)

![2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4393315.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4393324.png)
![N-(2,4-dimethylphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393328.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4393335.png)